molecular formula C14H9Br2N3O B033961 2-(2,4-Dibromophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one CAS No. 106538-35-6

2-(2,4-Dibromophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one

Cat. No.: B033961
CAS No.: 106538-35-6
M. Wt: 395.05 g/mol
InChI Key: XZPYNEVOOICIET-UHFFFAOYSA-N
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Description

2-(2,4-Dibromophenyl)-5-phenyl-1H-1,2,4-triazol-3-one is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a dibromophenyl group and a phenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dibromophenyl)-5-phenyl-1H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dibromobenzoyl chloride with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dibromophenyl)-5-phenyl-1H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the dibromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions under appropriate conditions.

    Cyclization Reactions: The compound can be used as a precursor for further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Substituted triazoles with various functional groups.

    Oxidation Reactions: Oxidized derivatives of the triazole compound.

    Reduction Reactions: Reduced forms of the triazole compound.

Scientific Research Applications

2-(2,4-Dibromophenyl)-5-phenyl-1H-1,2,4-triazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,4-dibromophenyl)-5-phenyl-1H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: A compound with similar structural features but different biological activity.

    2,4-Dibromophenyl isocyanate: Another compound containing the dibromophenyl group, used in different applications.

Uniqueness

2-(2,4-Dibromophenyl)-5-phenyl-1H-1,2,4-triazol-3-one is unique due to its specific combination of the dibromophenyl and phenyl groups attached to the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2,4-dibromophenyl)-5-phenyl-4H-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2N3O/c15-10-6-7-12(11(16)8-10)19-14(20)17-13(18-19)9-4-2-1-3-5-9/h1-8H,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPYNEVOOICIET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)N2)C3=C(C=C(C=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389100
Record name 2-(2,4-Dibromophenyl)-5-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106538-35-6
Record name 2-(2,4-Dibromophenyl)-5-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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